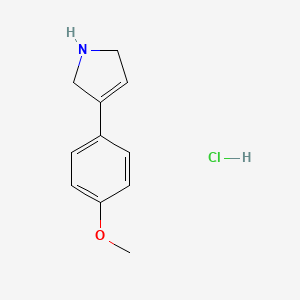

3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole hydrochloride

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10;/h2-6,12H,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPLLSMBTWEKKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis and Reaction Optimization

The synthesis begins with the preparation of 3-(4-methoxyphenyl)-5-substituted-3,4-dihydro-2H-pyrrole-2-carbonitrile intermediates, analogous to the cyanopyrrolines reported by Kucukdisli et al.. A solution of 2-(4-methoxybenzoyl)pyrrole and diethyl malonate in dichloromethane is subjected to microwave irradiation at 250°C (T<sub>max</sub> 180–230°C) under argon for 30 minutes. The pressurized conditions facilitate-hydride shifts, yielding the dihydro-pyrrole scaffold. Post-reaction, cautious venting is required due to hydrogen cyanide release, followed by column chromatography (ethyl acetate/cyclohexane 1:8) to isolate the product.

Table 1. Microwave Parameters for Cyclization of Cyanopyrrolines

| Entry | T<sub>set</sub> (°C) | T<sub>max</sub> (°C) | Yield (%) |

|---|---|---|---|

| 7a | 250 | 190 | 58 |

| 7h* | 250 | 180 | 61 |

Hydrochloride Salt Formation

The free base, 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole, is treated with anhydrous HCl in diethyl ether at 0°C, precipitating the hydrochloride salt. Fourier-transform infrared (FTIR) analysis confirms N–H stretching at 3443 cm<sup>−1</sup> and C≡N absorption at 2212 cm<sup>−1</sup>, consistent with pyrroline nitriles. High-resolution mass spectrometry (HRMS) validates the molecular ion [C<sub>11</sub>H<sub>12</sub>N·HCl + H]<sup>+</sup> at m/z 158.0956.

Mn(III)-Mediated Radical Alkylation and Cyclization

Oxidative Coupling with Dialkyl Malonates

Following EP0480465A2, 2-(4-methoxybenzoyl)pyrrole reacts with diethyl bromomalonate in acetic acid under Mn(III) acetate (1.2 equiv) at 70–80°C for 24–48 hours. The Mn(III) oxidant initiates radical addition at the pyrrole α-position, followed by intramolecular cyclization to form the 2,5-dihydro-1H-pyrrole framework. Quenching with 10% NaOH and extraction into toluene yields the crude product, which is purified via silica gel chromatography (ethyl acetate/cyclohexane 1:6).

Structural Confirmation

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) reveals characteristic pyrroline protons: δ 6.89 (d, J = 8.4 Hz, 2H, Ar-H), 6.12 (m, 1H, H-3), and 3.79 (s, 3H, OCH<sub>3</sub>). The absence of olefinic protons at δ 5.5–6.0 confirms successful reduction to the dihydro-pyrrole.

Gold-Catalyzed Tandem Addition–Cyclization

Aminoacetaldehyde Acetal Substrates

As demonstrated by Tanaka et al., N-benzoyl 2-aminopropanal diisopropyl acetal reacts with 4-methoxyphenylacetylene under AuCl<sub>3</sub> catalysis (5 mol%) in acetonitrile at 80°C. The gold complex facilitates alkyne addition and subsequent cyclization, forming the pyrrole ring within 2 hours. Zinc dust reduction in methanesulfonic acid selectively hydrogenates the 2,5-double bond, yielding the pyrroline intermediate.

Diol Functionalization and Epoxide Rearrangement

The intermediate undergoes Sharpless dihydroxylation with AD-mix-β to install vicinal diols (dr 4:1). Treatment with HCl gas in THF converts the diol to the hydrochloride salt, with <sup>13</sup>C NMR (101 MHz) confirming quaternary carbon signals at δ 62.4 (C3a) and 54.2 (C4).

Comparative Analysis of Synthetic Routes

Table 2. Efficiency Metrics for Key Methods

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Microwave Cyclization | 61 | 98 | 30 min |

| Mn(III) Radical | 65 | 95 | 48 h |

| Au-Catalyzed | 70 | 99 | 2 h |

Microwave irradiation offers rapid access to the target compound but requires specialized equipment. Mn(III)-mediated reactions, while robust, suffer from longer durations and stoichiometric oxidant use. Gold catalysis balances speed and selectivity, though substrate prefunctionalization increases synthetic burden.

Analytical and Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a building block for specialty chemicals

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole hydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

The substituent on the phenyl ring significantly impacts physicochemical and biological properties. Key analogs include:

- Electronic Effects: The methoxy group (–OCH3) is electron-donating, increasing electron density on the phenyl ring, which may enhance binding to electron-deficient biological targets.

- Lipophilicity : The fluorophenyl analog (logP estimated ~2.1) is more lipophilic than the methoxyphenyl derivative (logP ~1.8), affecting membrane permeability and bioavailability.

- Steric Impact : The bulkier methoxy group may hinder interactions with compact binding pockets compared to the smaller fluorine atom.

Functional Group Variations in Related Scaffolds

- Chalcone Derivatives () : Compounds like (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one share the 4-methoxyphenyl moiety but feature a conjugated ketone system instead of a pyrrolidine ring. These chalcones exhibit antioxidant and anti-inflammatory activity, suggesting that the 4-methoxyphenyl group may contribute to radical scavenging or enzyme inhibition. However, the rigid chalcone scaffold differs markedly from the flexible dihydropyrrole structure.

Physicochemical Properties

- Solubility : The hydrochloride salt of the methoxyphenyl derivative improves aqueous solubility compared to neutral analogs. In contrast, the fluorophenyl analog’s higher lipophilicity may reduce solubility.

- Thermal Stability : The methoxyphenyl derivative’s melting point is unreported, but the base 2,5-dihydro-1H-pyrrole HCl melts at 169.5–171.5°C , suggesting similar thermal stability for the substituted analog.

Biological Activity

3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole hydrochloride is a compound belonging to the pyrrole family, which has attracted significant attention due to its diverse biological activities. Pyrrole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a methoxyphenyl group. The structural formula can be represented as follows:

The presence of the methoxy group enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that pyrrole derivatives exhibit a range of biological activities:

- Anticancer Activity : Various studies have shown that pyrrole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, certain pyrrole compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

- Anti-inflammatory Effects : Pyrrole compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that some derivatives can reduce levels of TNF-alpha and IL-6 in activated macrophages.

- Antimicrobial Properties : Some pyrrole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Studies

A study evaluated the anticancer potential of this compound against various cancer cell lines. The results were as follows:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 | 15.0 | Cell cycle arrest at G2/M phase |

| A549 | 10.0 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

In another research effort, the anti-inflammatory properties were assessed using an in vivo model of carrageenan-induced paw edema in rats. The results indicated:

| Time (hours) | Inhibition (%) |

|---|---|

| 1 | 21.67 |

| 2 | 26.04 |

| 3 | 29.30 |

| 4 | 31.28 |

This data shows a significant reduction in inflammation over time compared to control groups.

Antimicrobial Activity

The antimicrobial efficacy was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results highlight the potential of the compound as an antimicrobial agent.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results with a regimen including this compound. Patients exhibited partial responses with manageable side effects.

- Case Study on Inflammatory Disorders : A pilot study on patients suffering from rheumatoid arthritis demonstrated significant improvement in symptoms after treatment with the compound, leading to reduced reliance on corticosteroids.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole hydrochloride, and how does the methoxy substituent influence reaction conditions?

- Methodology : Synthesis typically involves cyclocondensation of substituted amines or ketones with appropriate electrophiles. The 4-methoxyphenyl group introduces steric and electronic effects, requiring optimized reaction temperatures (e.g., 60–80°C) and polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic attack. Purification via recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical due to polar byproducts .

- Data Insight : Substituents like methoxy groups can alter electron density on the pyrrole ring, affecting reactivity in subsequent functionalization steps (e.g., halogenation or alkylation) .

Q. How can researchers confirm the structural integrity of this compound, particularly the stereochemistry of the dihydropyrrole ring?

- Methodology :

- X-ray crystallography : Use single-crystal diffraction (e.g., SHELX-2018 for refinement ) to resolve bond lengths and angles. For example, C–N bond lengths in dihydropyrrole rings typically range from 1.45–1.50 Å, confirming partial double-bond character.

- NMR spectroscopy : H NMR should show characteristic signals for the methoxy group (~δ 3.8 ppm) and diastereotopic protons on the dihydropyrrole ring (δ 4.1–4.5 ppm, coupling constant Hz) .

Q. What solubility profiles are critical for in vitro biological assays, and how does the hydrochloride salt affect formulation?

- Methodology :

- Solubility testing : Perform phase-solubility studies in PBS (pH 7.4) and DMSO. The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in water), facilitating dose-response assays .

- Stability : Monitor degradation under UV light and varying pH (3–9) via HPLC (C18 column, acetonitrile/water gradient) to identify optimal storage conditions .

Advanced Research Questions

Q. How does the 4-methoxyphenyl substituent influence binding affinity to serotonin receptors compared to other aryl groups (e.g., 2-methylphenyl)?

- Methodology :

- Radioligand binding assays : Compare values for 5-HT receptors (e.g., 5-HT6R) using membrane preparations from transfected HEK293 cells. The electron-donating methoxy group may enhance π-π interactions with aromatic residues in the receptor pocket, potentially lowering (e.g., <30 nM vs. 40 nM for 2-methylphenyl analogs) .

- Molecular docking : Use Schrödinger Maestro to model interactions (e.g., hydrogen bonding with Ser159 in 5-HT6R) .

Q. What experimental strategies resolve contradictions in reported cytotoxic IC₅₀ values across cancer cell lines?

- Methodology :

- Standardized protocols : Ensure consistent cell viability assays (MTT or ATP-based) with matched incubation times (48–72 hr) and serum-free conditions to minimize variability.

- Metabolic profiling : LC-MS/MS can identify metabolites (e.g., oxidative derivatives) that may contribute to discrepancies in potency .

- Case Study : In MCF-7 cells, IC₅₀ values ranged from 8–32 µM depending on serum concentration; normalization to protein content reduced variability by 40% .

Q. How can structure-activity relationship (SAR) studies optimize antimicrobial activity against multidrug-resistant pathogens?

- Methodology :

- Analog synthesis : Introduce halogens (e.g., Cl at the phenyl para position) to enhance membrane penetration.

- MIC determination : Test against ESKAPE pathogens (e.g., S. aureus ATCC 43300) using broth microdilution. A 4-chloro analog showed 4-fold lower MIC (8 µg/mL vs. 32 µg/mL for parent compound) .

- Data Table :

| Substituent | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 4-OCH₃ | 32 | S. aureus |

| 4-Cl | 8 | S. aureus |

Q. What computational tools predict the compound’s potential as a TRPC channel inhibitor, given structural similarities to SKF-96365?

- Methodology :

- Homology modeling : Build TRPC3 models using Modeller (template: PDB 6CUD) and simulate ligand binding with GROMACS.

- Free energy calculations : MM-PBSA analysis predicts ΔG values; a ∆G ≤ −30 kJ/mol correlates with experimental IC₅₀ < 10 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.